molecular formula C8H12N4O4 B7889490 alpha-Decitabine

alpha-Decitabine

Katalognummer B7889490
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: XAUDJQYHKZQPEU-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Decitabine is a useful research compound. Its molecular formula is C8H12N4O4 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Efficacy in Myelodysplastic Syndromes (MDS) : Decitabine demonstrates meaningful clinical benefits in patients with MDS, showing improvement in over half of the patients treated. This includes various subtypes and risk categories of MDS (Steensma et al., 2009).

  • Dual Mechanism of Action : Decitabine acts as a hypomethylating agent, reactivating silenced genes and promoting differentiation at low doses, while exhibiting cytotoxicity at higher doses. This dual action makes it effective in treating leukemia, as well as improving its use in epigenetic therapy (Jabbour et al., 2008).

  • Improvement in Acute Myeloid Leukemia (AML) : In AML, Decitabine indirectly depletes methylcytosine, leading to hypomethylation of target gene promoters, which is crucial in leukemogenesis. This makes it a potential pharmacologic therapy for AML (Kantarjian et al., 2006).

  • Differential Protein Expression : Decitabine's impact on protein expression in leukemia cells has been studied, revealing various proteins that are differentially expressed following treatment. This includes insights into the cellular mechanisms and potential effectors influenced by Decitabine (Buchi et al., 2012).

  • Epigenetic Mechanisms : The connection between the clinical activity of Decitabine and its demethylating activity is a key area of research. Studies suggest that hypomethylation and reactivation of critical genes play a significant role in Decitabine's antitumor activity (Oki et al., 2007).

  • Fetal Hemoglobin-Enhancing Agents in Thalassemia : Decitabine has been explored as a potential treatment in thalassemia, aiming to increase fetal hemoglobin synthesis and thereby reduce the severity of the disease (Lal & Vichinsky, 2004).

  • Low-Dose Prolonged Exposure in Hematopoietic Malignancies : Studies have evaluated the efficacy of low-dose prolonged exposure schedules of Decitabine, finding it effective in myeloid malignancies, with low doses being as or more effective than higher doses (Issa et al., 2004).

  • Clinical Trials in Acute Myelogenous Leukemia : Decitabine has shown efficacy in the treatment of poor prognosis acute myeloid leukemia (AML) patients, suggesting a potential role in the treatment of AML patients with advanced age or poor general conditions (Petti et al., 1993).

Eigenschaften

IUPAC Name

4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-JKUQZMGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22432-95-7
Record name 1-(2-Deoxy-a-D-ribofuranosyl)-5-azacytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Decitabine
Reactant of Route 2
alpha-Decitabine
Reactant of Route 3
Reactant of Route 3
alpha-Decitabine
Reactant of Route 4
alpha-Decitabine
Reactant of Route 5
alpha-Decitabine
Reactant of Route 6
alpha-Decitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.